3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide is a chemical compound with the molecular formula C6H7N3O2S and a molecular weight of 185.206 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 1,3,4-thiadiazole with butanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiadiazole compounds .
Scientific Research Applications
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
- 3-oxo-N-(2-(trifluoromethyl)phenyl)butanamide
- 2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(2E)-2-(2,3,4-trimethoxybenzylidene)hydrazino]acetamide
Uniqueness
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. The presence of the thiadiazole ring enhances its antimicrobial properties, making it more effective compared to similar compounds .
Properties
CAS No. |
31737-04-9 |
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Molecular Formula |
C6H7N3O2S |
Molecular Weight |
185.21 g/mol |
IUPAC Name |
3-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C6H7N3O2S/c1-4(10)2-5(11)8-6-9-7-3-12-6/h3H,2H2,1H3,(H,8,9,11) |
InChI Key |
OSIYBNFBPWPPLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=NN=CS1 |
Origin of Product |
United States |
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